2-Fluoro-4-(methylamino)benzonitrile 2-Fluoro-4-(methylamino)benzonitrile
Brand Name: Vulcanchem
CAS No.: 171049-40-4
VCID: VC20922483
InChI: InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3
SMILES: CNC1=CC(=C(C=C1)C#N)F
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol

2-Fluoro-4-(methylamino)benzonitrile

CAS No.: 171049-40-4

Cat. No.: VC20922483

Molecular Formula: C8H7FN2

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(methylamino)benzonitrile - 171049-40-4

Specification

CAS No. 171049-40-4
Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
IUPAC Name 2-fluoro-4-(methylamino)benzonitrile
Standard InChI InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3
Standard InChI Key YJQVUVVUCXTKDX-UHFFFAOYSA-N
SMILES CNC1=CC(=C(C=C1)C#N)F
Canonical SMILES CNC1=CC(=C(C=C1)C#N)F

Introduction

2-Fluoro-4-(methylamino)benzonitrile is an aromatic compound featuring a fluorine atom, a methylamino group, and a nitrile group attached to a benzene ring. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 151.15 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique combination of functional groups.

Synthesis Methods

While specific synthesis methods for this compound are not detailed in widely available literature, benzonitriles generally undergo reactions such as nucleophilic substitution or addition reactions due to their nitrile functionality.

Applications and Potential Uses

Benzonitriles are versatile precursors for synthesizing aromatic compounds, heterocyclic compounds, and polymers. The unique arrangement of functional groups in 2-fluoro-4-(methylamino)benzonitrile enhances its potential applications:

Application AreaDescription
Medicinal ChemistryPotential pharmacological effects due to interactions with biological targets; further studies needed for therapeutic uses.
Materials ScienceUtilization based on chemical properties influencing material characteristics.

Comparison with Similar Compounds

Several compounds share structural similarities with this molecule:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-4-(1-methylhydrazinyl)benzonitrileContains hydrazinyl instead of methylaminoDifferent biological activity
3-Fluoro-4-(methylamino)benzonitrileFluorine at meta positionExhibits distinct reactivity patterns
(Methylaminobenzonitrile without fluorine )(Methyloxy)-N,N-dimethylaniline Not Applicable

These comparisons highlight how positional changes or substitutions can affect reactivity and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator